- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

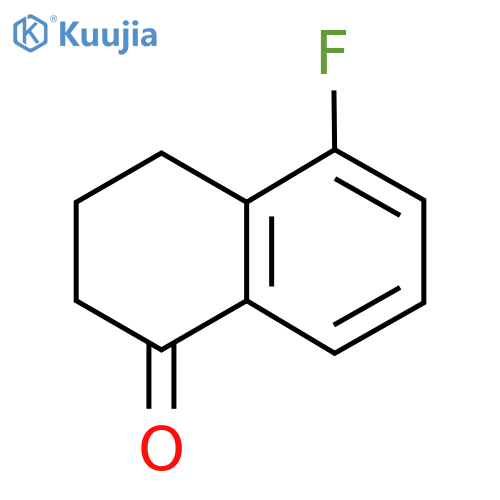

Cas no 93742-85-9 (5-Fluoro-1-tetralone)

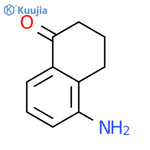

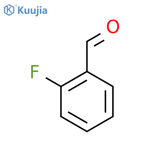

5-Fluoro-1-tetralone structure

Nombre del producto:5-Fluoro-1-tetralone

Número CAS:93742-85-9

MF:C10H9FO

Megavatios:164.176266431808

MDL:MFCD08234371

CID:61647

PubChem ID:15491038

5-Fluoro-1-tetralone Propiedades químicas y físicas

Nombre e identificación

-

- 5-Fluoro-1-tetralone

- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-

- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one

- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone

- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE

- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one

- BCP27913

- SCHEMBL1151120

- DTXSID80573267

- AM9509

- 5-Fluorotetralin-1-one

- DS-13063

- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

- MFCD08234371

- AB43579

- FT-0659852

- 5-fluorotetralone

- ALVLPJZOYNSRRX-UHFFFAOYSA-N

- A25860

- AKOS006284988

- 5-Fluoro-alpha-Tetralone

- EN300-128050

- J-517496

- AC-31624

- CS-B0543

- 93742-85-9

- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)

- SY042708

-

- MDL: MFCD08234371

- Renchi: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2

- Clave inchi: ALVLPJZOYNSRRX-UHFFFAOYSA-N

- Sonrisas: FC1=CC=CC2C(CCCC=21)=O

Atributos calculados

- Calidad precisa: 164.06400

- Masa isotópica única: 164.063743068g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 190

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1Ų

- Xlogp3: 2.6

Propiedades experimentales

- Denso: 1.198

- Punto de ebullición: 265.6℃ at 760 mmHg

- Punto de inflamación: 265.6 °C at 760 mmHg

- índice de refracción: 1.542

- PSA: 17.07000

- Logp: 2.34470

5-Fluoro-1-tetralone Información de Seguridad

5-Fluoro-1-tetralone Datos Aduaneros

- Código HS:2914700090

- Datos Aduaneros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-Fluoro-1-tetralone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128050-0.5g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.5g |

$188.0 | 2023-06-07 | |

| eNovation Chemicals LLC | Y0991091-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 95% | 1g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009512-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 95% | 5g |

$1040 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |

5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |

93742-85-9 | 97% | 5g |

¥8131.86 | 2025-01-21 | |

| Enamine | EN300-128050-0.05g |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

93742-85-9 | 95% | 0.05g |

$56.0 | 2023-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 250mg |

¥1,205.10 | 2022-01-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | ≥95% | 1g |

¥3,016.80 | 2022-01-12 | |

| Apollo Scientific | PC904824-250mg |

5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

93742-85-9 | 97% | 250mg |

£130.00 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 50mg |

370.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |

5-Fluoro-1-tetralone |

93742-85-9 | 95+% | 200mg |

929.0CNY | 2021-07-12 |

5-Fluoro-1-tetralone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 90 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C

1.2 Solvents: Toluene ; 1 h, reflux

1.2 Solvents: Toluene ; 1 h, reflux

Referencia

- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C

Referencia

- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

Referencia

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt

1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt

1.4 Solvents: Water ; 1.5 h, 150 °C

Referencia

- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

Referencia

- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt

1.3 Reagents: Water ; cooled

Referencia

- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt

1.5 2 h, rt → 90 °C

1.6 Reagents: Water Solvents: Dichloromethane ; cooled

Referencia

- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation, Nature Chemistry, 2017, 9(6), 558-562

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C

1.3 Reagents: Water ; cooled

Referencia

- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux

Referencia

- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C

Referencia

- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Solvents: Water ; cooled

Referencia

- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

1.2 Reagents: Thionyl chloride ; 2 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt

Referencia

- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt

Referencia

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; cooled

Referencia

- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condiciones de reacción

Referencia

- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,

5-Fluoro-1-tetralone Raw materials

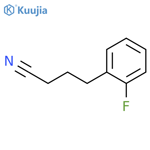

- 4-(2-Fluorophenyl)butanenitrile

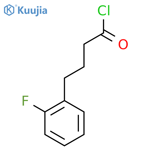

- 4-(2-Fluorophenyl)butyryl chloride

- 5-Amino-3,4-dihydronaphthalen-1(2H)-one

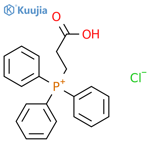

- (2-Carboxyethyl)-triphenylphosphonium Chloride

- 2-Fluorobenzaldehyde

- 4-(3-Fluorophenyl)butanoic acid

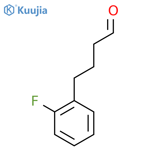

- 4-(2-Fluorophenyl)butanal

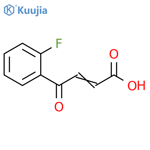

- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-

- Dimethyl malonate

- 2-(2-Fluorophenyl)ethanol

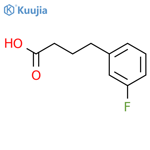

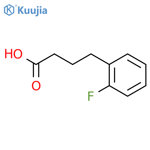

- 4-(2-Fluorophenyl)butanoic acid

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone Literatura relevante

-

2. Back matter

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

93742-85-9 (5-Fluoro-1-tetralone) Productos relacionados

- 628732-11-6(4,5-Difluoro-1-indanone)

- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)

- 130408-16-1(4,7-Difluoroindan-1-one)

- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)

- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)

- 162548-73-4(4,6-Difluoro-1-indanone)

- 2840-44-0(7-Fluoro-1-tetralone)

- 2121512-37-4(6-Bromo-3-chloro-2,4-difluorobenzyl alcohol)

- 2229175-22-6(2,2-dimethyl-1-(pyrimidin-5-yl)cyclopropylmethanamine)

- 1416721-24-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93742-85-9)5-Fluoro-1-tetralone

Pureza:99%

Cantidad:5g

Precio ($):380.0